5-cyclopropyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,2-oxazole-3-carboxamide
Description
The compound 5-cyclopropyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,2-oxazole-3-carboxamide features a 1,2-oxazole core substituted with a cyclopropyl group at position 5 and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a 2-(3-fluorophenyl)-2-methoxyethyl chain.
Key structural attributes:
- 1,2-Oxazole core: Imparts rigidity and metabolic stability.
- Cyclopropyl substituent: Enhances lipophilicity and may influence steric interactions.
- 3-Fluorophenyl-methoxyethyl chain: The fluorine atom likely improves bioavailability and binding affinity via electron-withdrawing effects, while the methoxy group contributes to solubility and hydrogen bonding.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-21-15(11-3-2-4-12(17)7-11)9-18-16(20)13-8-14(22-19-13)10-5-6-10/h2-4,7-8,10,15H,5-6,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFIXCOKIBAIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC(=C1)C2CC2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction, where a suitable alkene is treated with a cyclopropylating agent.
Attachment of the fluorophenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-cyclopropyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide (CAS 1396630-55-9)
- Structural Differences : Replaces the 3-fluorophenyl-methoxyethyl group with a 4-fluorophenyl-piperazinyl-ethyl chain.
- The 4-fluorophenyl vs.
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid ()
- Structural Differences : Boronic acid replaces the oxazole-carboxamide core; retains methoxyethyl and aromatic groups.
- Functional Impact :
- Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, suggesting the methoxyethyl-aromatic motif is critical for binding.
- The target compound’s methoxyethyl group may similarly enhance enzyme inhibition, though its oxazole core likely reduces reactivity compared to boronic acids .
Goxalapladib (CAS-412950-27-7, )
- Structural Differences : Contains a 1,8-naphthyridine-acetamide core with trifluoromethyl biphenyl and methoxyethyl-piperidine groups.
- Functional Impact :
- The fluorophenyl and methoxyethyl motifs align with the target compound’s design, indicating a broader trend in using fluorine and methoxy groups for metabolic stability.
- Goxalapladib’s naphthyridine core may offer stronger π-π stacking interactions than the oxazole ring, influencing potency in atherosclerosis targets .
5-(Methoxymethyl)-1,2-oxazole-3-carboxamide ()
- Structural Differences : Methoxymethyl substituent at position 5 vs. cyclopropyl.
- Functional Impact :
Structural and Functional Analysis Table
Research Implications and Trends
- Fluorine and Methoxy Motifs : Recurrent use in analogs (e.g., ) underscores their role in enhancing target engagement and pharmacokinetics.
- Oxazole vs. Heterocyclic Cores : The oxazole’s metabolic stability may favor prolonged action compared to boronic acids () but limit π-π interactions relative to naphthyridines ().
- Substituent Optimization : Cyclopropyl (target) vs. methoxymethyl () demonstrates trade-offs between lipophilicity and solubility.
Biological Activity
5-Cyclopropyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,2-oxazole-3-carboxamide is a synthetic compound belonging to the isoxazolecarboxamide class. Its unique structure, characterized by a cyclopropyl group and a fluorophenyl moiety, suggests potential for significant biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 304.32 g/mol. The presence of the fluorine atom on the phenyl ring and the methoxy group may influence its electronic properties, potentially enhancing its reactivity and biological interactions .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of similar oxazole derivatives. For instance, compounds within this class have demonstrated cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells. The mechanism often involves inhibition of topoisomerase I activity, a crucial enzyme in DNA replication .
Table 1: Summary of Biological Activities of Isoxazole Derivatives
| Compound Name | IC50 (µM) | Target Enzyme | Cell Line Tested |
|---|---|---|---|
| This compound | TBD | Topoisomerase I | HCT-116, HeLa |
| 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide | 0.025 | Alkaline Ceramidase | SH-SY5Y |
Note: IC50 values indicate the concentration required to inhibit 50% of the target enzyme activity.
The proposed mechanism of action for this compound involves interaction with specific enzymes involved in cellular proliferation pathways. The compound's structure allows it to bind effectively to target sites on enzymes like topoisomerase I, leading to disruption in DNA replication and subsequent cell death .
Case Studies
- Study on Antiproliferative Activity : A library of oxazole derivatives was synthesized and tested for antiproliferative activity using the MTT assay. Among these, certain derivatives showed significant inhibition against cancer cell lines, suggesting that structural modifications can enhance biological efficacy .
- Mechanistic Insights : In a molecular docking study, compounds similar to this compound were shown to effectively bind to topoisomerase I, indicating a potential pathway for therapeutic intervention in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
